molecular formula C11H12N2O2 B101928 Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 16205-45-1

Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B101928
CAS No.: 16205-45-1
M. Wt: 204.22 g/mol
InChI Key: QJBRIZZPBNROSI-UHFFFAOYSA-N
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Description

Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C11H12N2O2. This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . The intermediate carboxylic acids are then converted to the corresponding tert-butyl carboxylates via hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Hydrogenation to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition and disruption of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
  • Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
  • Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Uniqueness

Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₂N₂O₂. It features a pyrazolo[1,5-a]pyridine core structure characterized by a fused ring system that includes both pyrazole and pyridine moieties. This unique structure contributes to its biological activity and interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits notable pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant activity against Mycobacterium tuberculosis (Mtb), demonstrating low nanomolar minimum inhibitory concentration (MIC) values against drug-susceptible strains and multidrug-resistant strains. For instance, one derivative significantly reduced bacterial burden in infected mouse models, highlighting its potential as an antitubercular agent .
  • Serotonin Receptor Antagonism : The compound has been identified as an antagonist of the serotonin 3 (5-HT3) receptor, which is relevant for developing antiemetic drugs. This activity suggests its utility in treating nausea and vomiting associated with chemotherapy .
  • HIV Reverse Transcriptase Inhibition : this compound has been evaluated for its ability to inhibit HIV-1 reverse transcriptase (RT). In vitro assays demonstrated that it could effectively inhibit RT activity, making it a candidate for further development as an antiviral agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Binding Affinity : Interaction studies reveal that the compound binds to various biological targets, including receptors and enzymes involved in disease pathways. Its structural features facilitate binding to the active sites of these targets, enhancing its pharmacological effects .
  • Structure-Activity Relationship (SAR) : Variations in the chemical structure significantly impact the biological activity of related compounds. For instance, modifications such as changing the ethyl ester to other functional groups can alter binding affinity and efficacy against specific targets .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antitubercular Activity : In a study focusing on anti-Mtb agents, derivatives were synthesized and tested for their potency against both susceptible and resistant strains. One compound demonstrated a significant reduction in bacterial load in vivo, indicating strong therapeutic potential .
  • HIV Research : Another investigation assessed the efficacy of this compound against HIV-1 RT. The results indicated that it could inhibit RT activity effectively at low concentrations, providing a basis for further development as an HIV therapeutic .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

Compound NameStructure TypeUnique FeaturesBiological Activity
This compoundPyrazolo-pyridineMethyl group at position 7Antimicrobial, HIV RT inhibition
Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylatePyrazolo-pyridineDifferent methyl positioningVaries; less studied
Mthis compoundPyrazolo-pyridineMethyl instead of ethyl groupPotentially lower efficacy

Properties

IUPAC Name

ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-8(2)5-4-6-10(9)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBRIZZPBNROSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599747
Record name Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16205-45-1
Record name Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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